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Introduction
TIM-063 is a potent, selective, and ATP-competitive inhibitor of Ca2+/calmodulin-dependent

protein kinase kinase (CaMKK).[1] Initially developed as a chemical probe for studying CaMKK-

mediated signaling pathways, its application in chemical proteomics has revealed significant

utility in target identification and off-target profiling of kinase inhibitors.[1][2] This document

provides detailed application notes and experimental protocols for the use of TIM-063 in

chemical proteomics, specifically focusing on affinity-based protein profiling using TIM-063-

immobilized sepharose beads (Kinobeads).

The primary application highlighted is the use of TIM-063 Kinobeads to identify protein kinases

that interact with the inhibitor in complex biological samples. This approach led to the discovery

of Adaptor-Associated Kinase 1 (AAK1) as a novel off-target of TIM-063.[3][4] This finding

showcases the power of chemical proteomics in re-evaluating kinase inhibitor selectivity and

providing a pathway for the development of new, more selective inhibitors for previously

unanticipated targets.[3][5] The subsequent development of TIM-098a, a derivative of TIM-063,

as a potent and selective AAK1 inhibitor underscores the value of this methodology in drug

discovery.[3][6]

Key Applications
Target Deconvolution: Identification of the primary molecular targets of TIM-063.
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Off-Target Profiling: Discovery of previously unknown interacting kinases, such as AAK1.[3]

Lead Compound for Novel Inhibitor Development: Utilization of the TIM-063 scaffold to

design more potent and selective inhibitors for newly identified off-targets.[3][6]

Probe for Studying Kinase-Inhibitor Interactions: Elucidation of the binding characteristics of

TIM-063 with its target kinases.

Quantitative Data Summary
The following table summarizes the inhibitory activities of TIM-063 and its derivative, TIM-098a,

against their respective primary and off-targets. This data is crucial for designing experiments

and interpreting results from chemical proteomics studies.

Compound Target Kinase IC50 (µM) Notes

TIM-063 CaMKKα ~0.35 (Kᵢ) Primary target.[1]

CaMKKβ ~0.2 (Kᵢ) Primary target.[1]

AAK1 8.51

Identified as an off-

target via chemical

proteomics.[3][4]

TIM-098a AAK1 0.24

A potent derivative of

TIM-063 developed

for AAK1.[3][4]

AAK1 (in cells) 0.87

Demonstrates cell

permeability and

activity.[3][6]

CaMKK isoforms
No significant

inhibition

Demonstrates high

selectivity for AAK1

over the original target

of TIM-063.[3][6]

Signaling Pathway
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The discovery of AAK1 as an off-target of TIM-063 has implications for cellular processes

regulated by this kinase. AAK1 is a key regulator of clathrin-mediated endocytosis through its

phosphorylation of the μ2 subunit of the AP2 adaptor complex. This process is fundamental for

the internalization of cell surface receptors and other cargo. The following diagram illustrates

the role of AAK1 in this pathway.
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AAK1's role in clathrin-mediated endocytosis.

Experimental Protocols
This section provides detailed protocols for the application of TIM-063 in chemical proteomics,

from the synthesis of the affinity resin to the identification of interacting proteins.

Protocol 1: Synthesis of TIM-127-sepharose (TIM-063
Kinobeads)
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This protocol is based on the synthesis of TIM-127, the linker-modified version of TIM-063, and

standard methods for coupling ligands to sepharose beads.

Materials:

TIM-063

1,4-diaminobutane

N,N-Dimethylformamide (DMF)

CNBr-activated Sepharose 4B

1 M HCl

Coupling buffer (0.1 M NaHCO₃, pH 8.3, containing 0.5 M NaCl)

Blocking buffer (0.1 M Tris-HCl, pH 8.0)

Wash buffer 1 (0.1 M acetate buffer, pH 4.0, containing 0.5 M NaCl)

Wash buffer 2 (0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl)

Ethanol

Procedure:

Synthesis of TIM-127 (Linker-modified TIM-063): The synthesis of TIM-127 from TIM-063
involves a reaction with a suitable linker such as 1,4-diaminobutane. For detailed synthesis

steps, refer to the supporting information of Ohtsuka et al., 2022.

Preparation of Sepharose Beads: a. Weigh the required amount of CNBr-activated

Sepharose 4B powder and suspend it in 1 M HCl. b. Swell the beads for 15 minutes and

then wash them with 1 M HCl on a sintered glass filter. c. Wash the beads with coupling

buffer.

Coupling of TIM-127 to Sepharose: a. Immediately transfer the washed beads to a solution

of TIM-127 dissolved in coupling buffer. b. Incubate the mixture overnight at 4°C with gentle
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rotation.

Blocking of Unreacted Groups: a. After coupling, transfer the beads to a blocking buffer and

incubate for 2 hours at room temperature to block any remaining active groups.

Washing of the Beads: a. Wash the beads with several cycles of alternating wash buffer 1

and wash buffer 2 to remove non-covalently bound ligand.

Storage: a. Resuspend the prepared TIM-127-sepharose beads in a suitable storage buffer

(e.g., 20% ethanol) and store at 4°C.

Protocol 2: Affinity Pulldown of TIM-063 Interacting
Proteins
This protocol describes the pulldown of kinases from a cell or tissue lysate using the prepared

TIM-127-sepharose beads.[3]

Materials:

TIM-127-sepharose beads (and control sepharose without ligand)

Cell or tissue lysate (e.g., mouse cerebrum)

Lysis/Wash Buffer (Buffer A): 150 mM NaCl, 20 mM Tris-HCl pH 7.5, and 0.05% Tween 20

Protease inhibitor cocktail

CaCl₂

Calmodulin (CaM)

Elution Buffer: Buffer A containing 100 µM free TIM-063

SDS-PAGE reagents

Procedure:
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Lysate Preparation: a. Homogenize the cell pellet or tissue in Buffer A supplemented with a

protease inhibitor cocktail. b. Clarify the lysate by centrifugation to remove cellular debris. c.

Determine the protein concentration of the supernatant.

Incubation with Beads: a. Equilibrate the TIM-127-sepharose and control sepharose beads

with Buffer A. b. Incubate the lysate (e.g., 5 mg/mL protein concentration) with the beads in

the presence of 2 mM CaCl₂ and 6 µM CaM for 45 minutes at 4°C with gentle rotation.

Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the

beads three times with 1 mL of Buffer A containing 2 mM CaCl₂ to remove non-specific

binders.

Elution: a. Elute the bound proteins by incubating the beads with Elution Buffer for a suitable

time (e.g., 30 minutes) at 4°C with gentle agitation. b. Pellet the beads and collect the

supernatant containing the eluted proteins.

Sample Preparation for Mass Spectrometry: a. Concentrate the eluted proteins and separate

them by SDS-PAGE. b. Excise the protein bands from the gel. c. Perform in-gel trypsin

digestion. d. Extract the peptides for mass spectrometry analysis.

Protocol 3: Mass Spectrometry and Data Analysis
This protocol provides a general workflow for the identification of pulled-down proteins by mass

spectrometry.

Procedure:

LC-MS/MS Analysis: a. Analyze the extracted peptides by liquid chromatography-tandem

mass spectrometry (LC-MS/MS). b. Use a suitable nano-LC system coupled to a high-

resolution mass spectrometer. c. Set up a data-dependent acquisition method to fragment

the most abundant peptides.

Database Searching: a. Search the acquired MS/MS spectra against a relevant protein

database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest. b. Specify trypsin

as the enzyme, allowing for potential modifications such as oxidation of methionine. c. Set

appropriate mass tolerances for precursor and fragment ions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: a. Identify proteins that are significantly enriched in the TIM-127-sepharose

pulldown compared to the control sepharose pulldown. b. The number of identified peptides

and sequence coverage can be used as semi-quantitative indicators of enrichment.[3]

Experimental Workflow and Logic
The following diagram outlines the overall workflow for using TIM-063 in a chemical proteomics

experiment to identify interacting kinases.
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Workflow for TIM-063 chemical proteomics.
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Conclusion
TIM-063 serves as a valuable tool in chemical proteomics for the identification and

characterization of kinase inhibitors and their targets. The successful use of TIM-063
Kinobeads to uncover AAK1 as an off-target and the subsequent development of a selective

AAK1 inhibitor, TIM-098a, highlight the potential of this approach to accelerate drug discovery

efforts. The detailed protocols and data provided in these application notes are intended to

enable researchers to apply this powerful methodology in their own studies of kinase signaling

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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